2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole
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Overview
Description
2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the 2-methyl group and the thiophen-2-yl group.
Piperazine Derivative Formation: The piperazine derivative is synthesized separately and then coupled with the substituted indole core through nucleophilic substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole core or the piperazine and thiophene groups.
Scientific Research Applications
2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive indole derivatives.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and molecular mechanisms in cells and organisms.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar compounds to 2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole include other indole derivatives with piperazine and thiophene groups. Some examples are:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is studied for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Known for its anti-HIV activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C24H25N3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-methyl-3-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H25N3S/c1-18-23(20-10-5-6-11-21(20)25-18)24(22-12-7-17-28-22)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12,17,24-25H,13-16H2,1H3 |
InChI Key |
CKGRVFXTUYWZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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